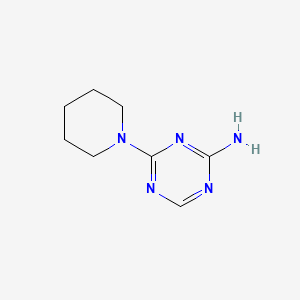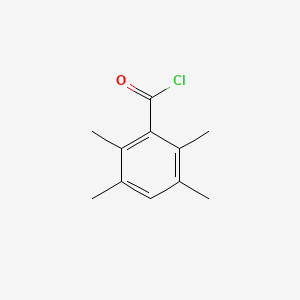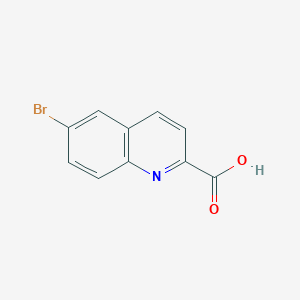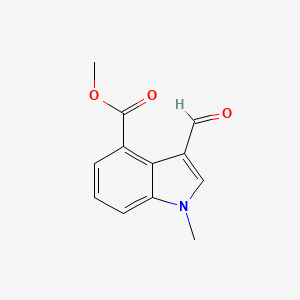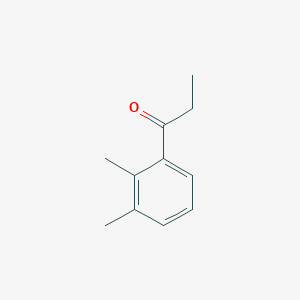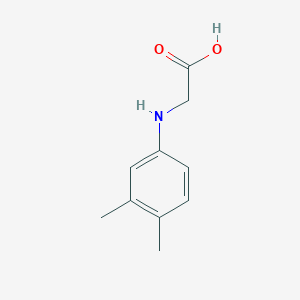![molecular formula C11H11NOS B1337730 [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol CAS No. 850375-06-3](/img/structure/B1337730.png)
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” is a unique chemical compound with the empirical formula C11H11NOS and a molecular weight of 205.28 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCc1nc(cs1)-c2cccc(CO)c2 . The InChI is 1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H3 . Physical And Chemical Properties Analysis
This compound has a boiling point of 77.5-79.5°C . It is a solid at room temperature and should be stored at 2-8°C .Aplicaciones Científicas De Investigación
- Antioxidant properties : Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties .
- Antimicrobial activity : Thiazole derivatives have been synthesized and tested for their antimicrobial activities .
- Anti-HIV activity : Some thiazole derivatives have shown anti-HIV activity .
- Antitumor and cytotoxic activity : Thiazole derivatives have shown antitumor and cytotoxic activity .
- Antihypertensive activity : Thiazole derivatives have shown antihypertensive activity .
- Anti-inflammatory activity : Thiazole derivatives have shown anti-inflammatory activity .
- Antischizophrenia activity : Thiazole derivatives have been found to have potential antischizophrenia activity .
- Antibacterial activity : Thiazole derivatives have shown antibacterial activity .
- Anti-HIV activity : Thiazole derivatives have demonstrated anti-HIV activity .
- Hypnotics activity : Some thiazole derivatives have shown hypnotics activity .
- Antiallergic activity : Thiazole derivatives have shown antiallergic activity .
- Analgesic activity : Thiazole derivatives have shown analgesic activity .
- Antischizophrenia activity : Thiazole derivatives have been found to have potential antischizophrenia activity .
- Antibacterial activity : Thiazole derivatives have shown antibacterial activity .
- Anti-HIV activity : Thiazole derivatives have demonstrated anti-HIV activity .
- Hypnotics activity : Some thiazole derivatives have shown hypnotics activity .
- Antiallergic activity : Thiazole derivatives have shown antiallergic activity .
- Analgesic activity : Thiazole derivatives have shown analgesic activity .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and other exposed areas thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZJEQBWBSZOEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427798 |
Source


|
| Record name | [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol | |
CAS RN |
850375-06-3 |
Source


|
| Record name | 3-(2-Methyl-4-thiazolyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



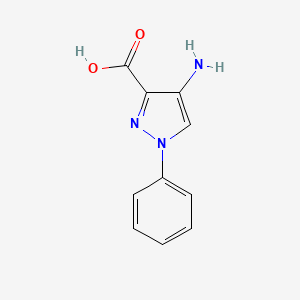
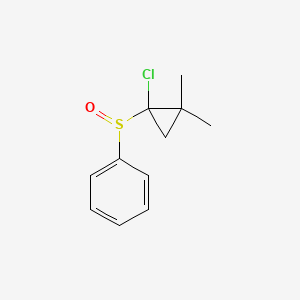
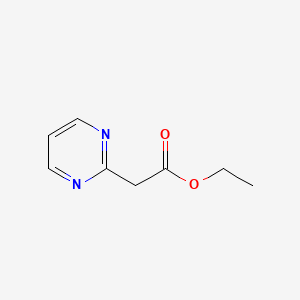
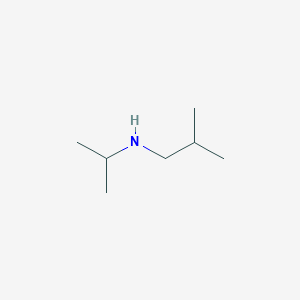
![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)
